N-Boc sphingosine

Organic Synthesis Sphingolipid Chemistry Process Chemistry

Researchers requiring a stable, stereochemically defined sphingosine precursor face reactivity and selectivity challenges with the free amine. N-Boc sphingosine (CAS 116467-63-1) solves this by providing an acid-labile Boc protection that withstands multi-step synthesis, enabling high-yield routes to sphingosine-1-phosphate, ceramides, and functional probes. This D-erythro intermediate delivers >99% ee and is a validated selective inhibitor of protein kinase C (PKC), making it the reliable starting material for reproducible sphingolipid research and scalable production.

Molecular Formula C23H45NO4
Molecular Weight 399.6 g/mol
CAS No. 116467-63-1
Cat. No. B016007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc sphingosine
CAS116467-63-1
Synonyms[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecenyl]carbamic Acid 1,1-Dimethylethyl Ester;  [R-[R*,S*-(E)]]-[2-Hydroxy-1-(hydroxymethyl)-3-heptadecenyl]carbamic Acid 1,1-Dimethylethyl Ester;  (4E,2S,3R)-1,3-Dihydroxy-2-((tert-butoxycarbonyl)amino)-4
Molecular FormulaC23H45NO4
Molecular Weight399.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h17-18,20-21,25-26H,5-16,19H2,1-4H3,(H,24,27)/b18-17+/t20-,21+/m0/s1
InChIKeyUMUDVBSIURBUGW-BWMVHVDHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc Sphingosine (CAS 116467-63-1): Essential Procurement Data for Sphingolipid Research


N-Boc sphingosine (CAS 116467-63-1) is a chemically protected derivative of the naturally occurring long-chain amino alcohol sphingosine, featuring a tert-butoxycarbonyl (Boc) group at the primary amine position and a conserved D-erythro stereochemistry . This Boc protection stabilizes the amine against unwanted side reactions during multi-step syntheses, while enabling controlled deprotection under mild acidic conditions to regenerate the free amine for downstream functionalization . As a synthetic intermediate, it is a critical precursor for generating complex sphingolipids, including sphingosine-1-phosphate (S1P), ceramides, and glycosphingolipids, and it is also utilized as a selective inhibitor of protein kinase C (PKC) in vitro [1]. Its well-defined stereochemistry and reactivity profile make it a cornerstone building block in lipidomics, medicinal chemistry, and the study of sphingolipid-mediated signaling pathways [1].

The Functional Value of N-Boc Sphingosine: Why Unprotected or Differently Protected Analogs Are Not Direct Replacements


The N-Boc sphingosine (CAS 116467-63-1) is not a generic sphingosine analog; its specific N-terminal Boc protection and conserved D-erythro stereochemistry confer unique properties that are essential for reproducibility in research and synthesis [1]. Unlike the free amine sphingosine, the Boc-protected version is stable and inert under basic and nucleophilic conditions, enabling high-yielding, multi-step synthetic sequences that would be unfeasible with the reactive free amine [2]. Furthermore, the Boc group is distinct from other amine protecting groups (e.g., Fmoc, Cbz, or acetyl) in its acid-lability profile, which allows for orthogonal deprotection strategies in complex molecule assembly [1]. Direct substitution with free sphingosine (CAS 123-78-4) or N-acetyl sphingosine (N-acetylsphingosine) would lead to different, often incompatible, reactivity and biological activity, as demonstrated by distinct effects on kinase inhibition [3]. Therefore, N-Boc sphingosine's utility is not interchangeable; its differentiation lies in its precise and quantifiable performance as a protected intermediate and as a selective biochemical tool.

Quantified Advantages of N-Boc Sphingosine (CAS 116467-63-1): Data-Driven Comparison Against Analogs


Superior Synthetic Efficiency: A 71% Overall Yield in a 6-Step Sphingosine Synthesis

A synthetic route using N-Boc-L-serine as a precursor achieved a 71% overall yield in just 6 steps to produce high-purity (-)-D-erythro-sphingosine, demonstrating the efficiency of Boc-protected intermediates [1]. This yield and step-count are quantifiably superior to many alternative routes that may involve more steps or lower yields, establishing N-Boc-protected synthons as a highly efficient choice for sphingosine production.

Organic Synthesis Sphingolipid Chemistry Process Chemistry

High Diastereoselectivity (95%) in Synthesizing the Erythro-Isomer from L-Serine

The conversion of a protected serine aldehyde to the crystalline N-Boc-protected sphingosine proceeds with high diastereoselectivity (95%) for the erythro-alkynol isomer [1]. This selectivity is crucial as the biological activity of sphingolipids is highly dependent on their stereochemistry. The ability to access the desired D-erythro isomer in high purity is a key advantage of this synthetic route using Boc-protected intermediates.

Stereoselective Synthesis Chiral Chemistry Sphingolipid Synthesis

Distinct Protein Kinase C (PKC) Inhibition Profile vs. N-Acetylated Sphingosines

N-Boc-erythro-sphingosine is a selective inhibitor of protein kinase C (PKC) activity and phorbol dibutyrate binding in vitro in human platelets [1]. Critically, this activity is distinct from that of N-acetylated sphingosines. A study on chemically well-defined sphingosines found that while N-acetylated or N-methylated sphingosines did not inhibit src kinase activity (but rather stimulated it 1.5-2-fold), the free sphingosine and its N,N-dimethyl derivative showed strong inhibitory effects on PKC [2]. This demonstrates that N-terminal modification dictates specific biochemical activity, and N-Boc sphingosine represents a unique, pre-deprotection form with its own activity profile.

Biochemical Assays Kinase Inhibition Signal Transduction

Essential Precursor for Radiolabeled Sphingosine-1-Phosphate (S1P) and Azido-S1P Analogs

N-Boc sphingosine is explicitly documented as a key intermediate (XB) for the preparation of radiolabeled sphingosine-1-phosphate (S1P) [1]. More recently, it was used to synthesize a clickable azido-S1P derivative (S1P-N3), which was shown to be a functional substrate for the S1PR1 receptor, leading to receptor internalization in living HEK293T cells [2]. This utility as a direct precursor to both radiolabeled and bioorthogonal S1P probes is a specific, high-value application that distinguishes it from simple sphingosine or other protected analogs.

Lipidomics Chemical Biology Tracer Studies S1P Signaling

Primary Research and Industrial Applications for N-Boc Sphingosine (CAS 116467-63-1)


Large-Scale, High-Yield Synthesis of Enantiopure Sphingosine and S1P

N-Boc sphingosine is the ideal starting material for the scalable, high-yield synthesis of D-erythro-sphingosine and its phosphorylated derivative, sphingosine-1-phosphate (S1P). A validated route from N-Boc-L-serine delivers sphingosine in 71% overall yield over six steps with >99% ee and up to 99% de [1]. This efficiency is critical for industrial or academic labs producing sphingolipids at scale for research reagents or as intermediates for more complex molecules.

Development of Bioorthogonal and Radiolabeled Sphingolipid Probes

For chemical biology applications, N-Boc sphingosine is the documented precursor for creating functional probes like azido-S1P (S1P-N3), which is used to visualize S1P metabolism and receptor internalization via click chemistry [1]. It is also the precursor for radiolabeled S1P, enabling quantitative trafficking and metabolism studies . Its defined chemistry allows for the precise installation of tags (e.g., azides, radioisotopes) that are essential for advanced lipidomics research.

Selective Inhibition of Protein Kinase C (PKC) in In Vitro Assays

N-Boc sphingosine serves as a specific tool for studying PKC-mediated signaling pathways in vitro. It is a selective inhibitor of PKC activity and phorbol dibutyrate binding in human platelets, with a distinct activity profile compared to N-acetylated or N-methylated sphingosines [1]. This makes it a valuable research chemical for dissecting the role of PKC in processes like cell growth, differentiation, and apoptosis without affecting other kinases like protein kinase A or myosin light chain kinase [1].

Building Block for Diverse Ceramide and Glycosphingolipid Libraries

The Boc-protected amine and free hydroxyl groups make N-Boc sphingosine a versatile scaffold for constructing diverse libraries of ceramides and glycosphingolipids. The Boc group can be selectively removed under mild acidic conditions to reveal a free amine for N-acylation, while the 1- and 3-hydroxyls can be independently glycosylated or otherwise functionalized [1]. This orthogonality enables the efficient exploration of structure-activity relationships (SAR) in sphingolipid biology, a task that would be more challenging with the free, unprotected sphingosine.

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